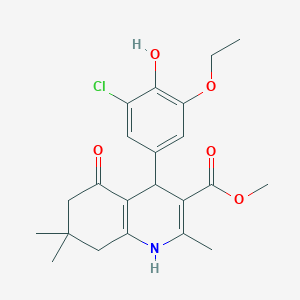![molecular formula C14H14ClN7O3S2 B316116 2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B316116.png)
2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a tetraazole ring, a thiadiazole ring, and a chloro-dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-chloro-2,5-dimethoxyphenylhydrazine and 5-methyl-1,3,4-thiadiazole-2-thiol. These intermediates are then subjected to cyclization reactions to form the tetraazole and thiadiazole rings, respectively. The final step involves the coupling of these intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or azo groups, if present.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE shares structural similarities with other compounds containing tetraazole and thiadiazole rings.
Other similar compounds: include 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide and 2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H14ClN7O3S2 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-[1-(4-chloro-2,5-dimethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H14ClN7O3S2/c1-7-17-18-13(27-7)16-12(23)6-26-14-19-20-21-22(14)9-5-10(24-2)8(15)4-11(9)25-3/h4-5H,6H2,1-3H3,(H,16,18,23) |
InChI Key |
LORGHKVGZQCBBR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3OC)Cl)OC |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B316035.png)

![N-{5-[3-bromo-4-(cyclopentyloxy)-5-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B316039.png)
![2,5-Bis[4-(cyclopentyloxy)-3-ethoxybenzylidene]cyclopentanone](/img/structure/B316041.png)
![{2-bromo-6-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B316042.png)



![5-[5-bromo-2-(cyclopentyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B316047.png)
![4-[(2-chloro-4-isopropoxy-5-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316048.png)

![2-{2-ethoxy-4-[3-(4-ethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(1-naphthyl)acetamide](/img/structure/B316052.png)
![2-{5-bromo-2-methoxy-4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B316053.png)
![4-{(3-chloro-4,5-dimethoxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316056.png)
